![molecular formula C21H21NO B13615096 (3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one](/img/structure/B13615096.png)
(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one is an organic compound characterized by its unique structure, which includes two 4-methylphenyl groups attached to a piperidin-4-one core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one typically involves the condensation of 4-methylbenzaldehyde with piperidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product. The reaction can be represented as follows:
Piperidin-4-one+2×4-methylbenzaldehyde→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of 4-methylbenzoic acid or related ketones.
Reduction: Formation of 4-methylbenzyl alcohol or related amines.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
科学研究应用
Chemistry
In chemistry, (3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structure can be modified to create analogs that may serve as inhibitors or activators of specific biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and polymers.
作用机制
The mechanism of action of (3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- Thiophene derivatives
- Benzothiazole compounds
Uniqueness
(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one is unique due to its dual aromatic substitution and the presence of a piperidin-4-one core. This combination of structural features provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
分子式 |
C21H21NO |
|---|---|
分子量 |
303.4 g/mol |
IUPAC 名称 |
(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one |
InChI |
InChI=1S/C21H21NO/c1-15-3-7-17(8-4-15)11-19-13-22-14-20(21(19)23)12-18-9-5-16(2)6-10-18/h3-12,22H,13-14H2,1-2H3/b19-11+,20-12+ |
InChI 键 |
PKCYYPHSCUSQDK-AYKLPDECSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)C)/CNC2 |
规范 SMILES |
CC1=CC=C(C=C1)C=C2CNCC(=CC3=CC=C(C=C3)C)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl2-[3-(chlorosulfonyl)cyclobutyl]acetate](/img/structure/B13615024.png)
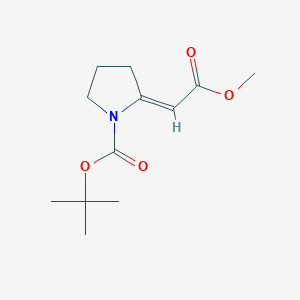
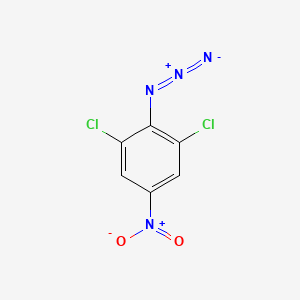
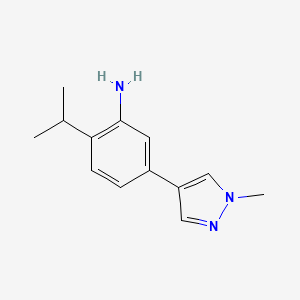
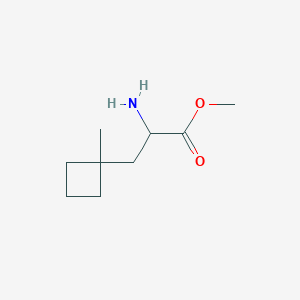
![3-Methyl-3-[2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13615060.png)

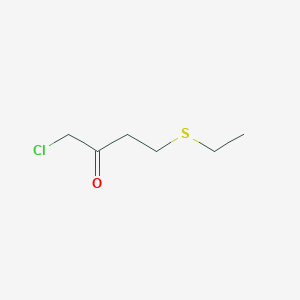
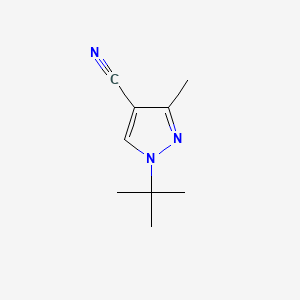
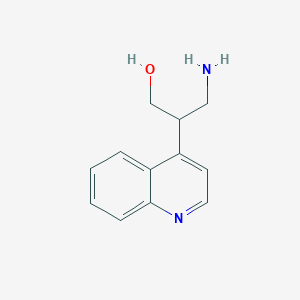
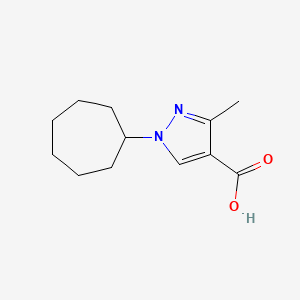
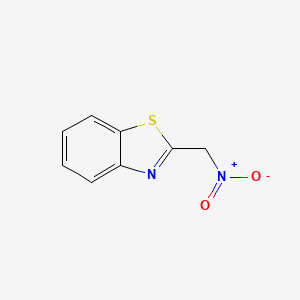
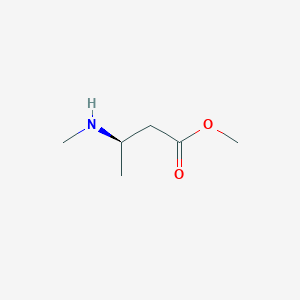
![2-amino-N-[(pyridin-4-yl)methyl]acetamidedihydrochloride](/img/structure/B13615116.png)
